Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate
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Overview
Description
Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate is an organic compound with the molecular formula C9H8ClFO2S and a molecular weight of 234.68 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methylthio substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate typically involves the esterification of 4-chloro-2-fluoro-3-(methylthio)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and methylthio groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate: Characterized by the presence of chloro, fluoro, and methylthio groups.
This compound: Similar structure but with different substituents, such as methyl or ethyl groups instead of methylthio.
Uniqueness
This compound is unique due to the specific combination of chloro, fluoro, and methylthio substituents, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
methyl 4-chloro-2-fluoro-3-methylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2S/c1-13-9(12)5-3-4-6(10)8(14-2)7(5)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGJPYWMJUMODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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